1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea
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Overview
Description
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines the benzothiazole ring with a urea moiety, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methoxy-1,2-benzothiazole.
Ethylation: The benzothiazole derivative is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Urea Formation: The ethylated product is reacted with an isocyanate to form the urea derivative.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The urea moiety can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea can be compared with other benzothiazole derivatives such as:
2-Amino-6-methoxybenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
6-Nitrobenzothiazole: Studied for its anticancer activities.
The uniqueness of this compound lies in its combination of the benzothiazole ring with a urea moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
104121-57-5 |
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Molecular Formula |
C11H13N3O2S |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
1-ethyl-3-(3-methoxy-1,2-benzothiazol-5-yl)urea |
InChI |
InChI=1S/C11H13N3O2S/c1-3-12-11(15)13-7-4-5-9-8(6-7)10(16-2)14-17-9/h4-6H,3H2,1-2H3,(H2,12,13,15) |
InChI Key |
NQJNGPJKFOULKM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=CC2=C(C=C1)SN=C2OC |
Origin of Product |
United States |
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